molecular formula C23H24ClN3O5S B11406814 1-(3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

1-(3-((4-Chlorophenyl)sulfonyl)-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B11406814
M. Wt: 490.0 g/mol
InChI Key: SKDPZJUQZJYUQU-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core substituted with a piperidine carboxamide group and a chlorobenzenesulfonyl moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamide-containing molecules. Compared to these, 1-[3-(4-CHLOROBENZENESULFONYL)-6,7-DIMETHOXYQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:

This compound’s unique structure makes it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C23H24ClN3O5S

Molecular Weight

490.0 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H24ClN3O5S/c1-31-19-11-17-18(12-20(19)32-2)26-13-21(33(29,30)16-5-3-15(24)4-6-16)22(17)27-9-7-14(8-10-27)23(25)28/h3-6,11-14H,7-10H2,1-2H3,(H2,25,28)

InChI Key

SKDPZJUQZJYUQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)OC

Origin of Product

United States

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